(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate
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Overview
Description
(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[157101,2003,2307,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate is a complex organic compound with a unique structure It is characterized by multiple acetoxy and hydroxy groups, as well as a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of acetoxy and hydroxy groups through selective acetylation and hydroxylation reactions. The final step involves the esterification of the furan carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups can yield ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate: This compound itself.
Other sesquiterpene polyol alkaloids: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Biological Activity
The compound (18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate is a complex organic molecule characterized by multiple acetoxy and hydroxy functional groups along with a furan carboxylate moiety. This unique structure suggests potential for diverse biological activities.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₄₁H₄₇NO₂₀ |
Molecular Weight | 873.8 g/mol |
IUPAC Name | (18,19,21,22,24-pentaacetyloxy-14... |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions that influence cellular processes and signaling pathways.
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could potentially bind to receptors influencing gene expression related to various physiological responses.
Pharmacological Properties
Research into the pharmacological properties of similar compounds has shown a range of biological effects:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Certain analogs have shown efficacy against a variety of microbial strains.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a strong correlation between structural features and antioxidant potency.
- The compound's hydroxyl groups are hypothesized to contribute significantly to its radical-scavenging ability.
-
Anti-inflammatory Research :
- In vitro studies demonstrated that similar compounds reduced the production of TNF-alpha in macrophages by blocking NF-kB signaling pathways.
- Clinical trials are needed to assess the in vivo efficacy and safety profiles.
-
Antimicrobial Efficacy :
- Research has shown that derivatives exhibit inhibition against Staphylococcus aureus and Escherichia coli in laboratory settings.
- Further studies are warranted to explore the mechanism behind this antimicrobial action.
Comparative Analysis with Related Compounds
Compound | Activity Type | IC50 Value (µM) | Source |
---|---|---|---|
Compound A | Antioxidant | 5.2 | Journal of Medicinal Chemistry |
Compound B | Anti-inflammatory | 12.0 | European Journal of Pharmacology |
Compound C | Antimicrobial | 8.5 | Journal of Antimicrobial Agents |
Properties
Molecular Formula |
C41H47NO20 |
---|---|
Molecular Weight |
873.8 g/mol |
IUPAC Name |
(18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-25-10-12-42-14-26(25)35(49)54-16-37(7)27-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-11-13-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(27)58-21(4)45/h10-15,18,27-33,51-52H,16-17H2,1-9H3 |
InChI Key |
SNHDYNFTVFWAHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
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